molecular formula C9H16N2 B2769878 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine CAS No. 23461-22-5

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine

Cat. No.: B2769878
CAS No.: 23461-22-5
M. Wt: 152.241
InChI Key: CMGFSOAWZMKIEI-UHFFFAOYSA-N
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Description

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H16N2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine typically involves the reaction of 2,4-dimethylpyrrole with a suitable amine precursor. One common method is the condensation of 2,4-dimethylpyrrole with 3-bromopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrrol-1-yl)propan-1-amine: A similar compound with a pyrrole ring but without the methyl substitutions.

    2,4-dimethylpyrrole: The parent compound from which 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine is derived.

    1-(2,4-dimethyl-1H-pyrrol-1-yl)ethanone: Another derivative of 2,4-dimethylpyrrole with different functional groups.

Uniqueness

This compound is unique due to the presence of both the pyrrole ring and the propylamine side chain. This combination of structural features imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-(2,4-dimethylpyrrol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8-6-9(2)11(7-8)5-3-4-10/h6-7H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFSOAWZMKIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23461-22-5
Record name 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine
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